3-Methoxy-2-phenylmethoxypropanoic acid
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Overview
Description
It is characterized by its molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. This compound is known for its unique structure, which includes a methoxy group and a phenylmethoxy group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenylmethoxypropanoic acid typically involves the reaction of 3-methoxyphenol with benzyl bromide to form 3-methoxybenzyl ether. This intermediate is then subjected to a reaction with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenylmethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethoxy group can be reduced to form phenylmethanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the phenylmethoxy group can produce phenylmethanol .
Scientific Research Applications
3-Methoxy-2-phenylmethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: This compound has a similar structure but lacks the phenylmethoxy group, which affects its chemical properties and reactivity.
2-Methoxy-3-phenylpropanoic acid: Another similar compound with a different arrangement of the methoxy and phenyl groups, leading to variations in its chemical behavior.
Uniqueness
3-Methoxy-2-phenylmethoxypropanoic acid is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts .
Biological Activity
3-Methoxy-2-phenylmethoxypropanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 3-methoxyphenol with benzyl bromide, followed by a reaction with chloroacetic acid under basic conditions. The resulting compound features both methoxy and phenylmethoxy groups, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxy and phenylmethoxy groups enhance its binding affinity to various receptors and enzymes, influencing cellular signaling pathways. This modulation can lead to several pharmacological effects, including anti-inflammatory and analgesic properties.
Therapeutic Potential
Recent studies have indicated that this compound may possess the following therapeutic effects:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : It may also provide pain relief, suggesting potential use in pain management therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate enzyme activity associated with inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
In Vivo Studies
Animal model studies have further supported the compound's potential therapeutic effects. In these studies, administration of this compound resulted in a significant reduction in pain scores compared to control groups. Additionally, it exhibited a favorable safety profile with minimal side effects observed at therapeutic doses .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(2-Methoxyphenyl)propanoic acid | Lacks phenylmethoxy group | Moderate anti-inflammatory effects |
2-Methoxy-3-phenylpropanoic acid | Different arrangement of methoxy groups | Lower analgesic properties |
This compound | Contains both methoxy and phenylmethoxy groups | Strong anti-inflammatory & analgesic properties |
The unique combination of functional groups in this compound allows it to exhibit more potent biological activities compared to structurally similar compounds.
Properties
IUPAC Name |
3-methoxy-2-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-8-10(11(12)13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKHRMXYSJVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697814-42-8 |
Source
|
Record name | 2-(benzyloxy)-3-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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